2-[(3,4-Diethoxyphenyl)formamido]acetic acid
Description
2-[(3,4-Diethoxyphenyl)formamido]acetic acid is a synthetic organic compound featuring a phenyl ring substituted with two ethoxy groups at the 3- and 4-positions, linked via a formamido (-CONH-) group to an acetic acid moiety. This structure confers unique physicochemical properties, including moderate polarity due to the ethoxy substituents and hydrogen-bonding capacity via the formamido and carboxylic acid groups.
Properties
IUPAC Name |
2-[(3,4-diethoxybenzoyl)amino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5/c1-3-18-10-6-5-9(7-11(10)19-4-2)13(17)14-8-12(15)16/h5-7H,3-4,8H2,1-2H3,(H,14,17)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLZLYGKTIGLOOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NCC(=O)O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,4-Diethoxyphenyl)formamido]acetic acid typically involves the reaction of 3,4-diethoxyaniline with chloroacetic acid under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the formamido linkage . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and minimize production costs. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
2-[(3,4-Diethoxyphenyl)formamido]acetic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the formamido group to an amine or other reduced forms.
Substitution: The ethoxy groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
Chemistry
In the field of chemistry, 2-[(3,4-Diethoxyphenyl)formamido]acetic acid serves as a building block for synthesizing more complex organic molecules. Its ability to undergo various chemical reactions, including oxidation, reduction, and substitution, makes it valuable for creating derivatives with different functional groups.
Biology
The compound is utilized in biological studies focusing on enzyme inhibition and protein interactions . Its formamido group can form hydrogen bonds with active sites on enzymes, while the phenyl ring enhances binding affinity through hydrophobic interactions. This mechanism allows it to modulate enzyme activity, leading to potential therapeutic effects.
Medicine
Research into the medicinal properties of this compound has highlighted its anti-inflammatory and anticancer potential:
- Anti-inflammatory Properties : Preliminary studies suggest that the compound may inhibit pro-inflammatory cytokine production. In vitro experiments demonstrated that it significantly reduced nitric oxide production in LPS-stimulated BV-2 microglial cells.
- Anticancer Activity : Investigations into its cytotoxic effects have shown promise against various cancer cell lines. For instance, in studies involving the MCF-7 breast cancer cell line, the compound exhibited notable cytotoxic effects with an IC50 value indicating effective inhibition of cell proliferation.
Industry
In industrial applications, this compound is used in the development of new materials and chemical processes. Its unique properties allow for innovations in material science and chemical manufacturing.
Data Table: Biological Activities and Assays
| Activity | Assay Type | Result | Reference |
|---|---|---|---|
| Anti-inflammatory | Nitric Oxide Production | Significant reduction in LPS-stimulated cells | |
| Cytotoxicity (MCF-7) | IC50 Assessment | Notable cytotoxic effects |
Case Studies
- Anti-inflammatory Studies : In vitro experiments demonstrated that this compound significantly reduced nitric oxide production in LPS-stimulated BV-2 microglial cells. This suggests its potential as an anti-inflammatory agent.
- Cytotoxicity Assessments : Studies involving the MCF-7 breast cancer cell line indicated that the compound exhibited notable cytotoxic effects with an IC50 value suggesting effective inhibition of cell proliferation.
Therapeutic Potential
Given its unique properties and biological activities, this compound is positioned as a candidate for further development in therapeutic applications:
- Anti-inflammatory Drugs : Its ability to modulate inflammatory pathways suggests potential development into drugs targeting chronic inflammatory conditions.
- Cancer Therapeutics : The observed cytotoxic effects against cancer cell lines warrant further clinical research for potential applications in oncology.
Mechanism of Action
The mechanism of action of 2-[(3,4-Diethoxyphenyl)formamido]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The formamido group can form hydrogen bonds with active sites, while the phenyl ring and ethoxy groups contribute to the compound’s overall binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-[(3,4-Diethoxyphenyl)formamido]acetic acid with structurally and functionally related compounds:
Key Structural and Functional Differences:
Substituent Effects: Ethoxy vs. Halogenation: Fluorine or chlorine atoms (e.g., in difluoro or benzothiophene derivatives) increase electronegativity, altering binding affinity in enzyme inhibition .
Biological Activity :
- The target compound shares structural similarity with DNA methyltransferase (DNMT) inhibitors such as compound 1 (), which features a 3,4-dimethoxyphenyl group and demonstrates hydrogen bonding with catalytic residues .
- Metabolites like 3-hydroxyhippuric acid () and 2-O-(3,4-dihydroxybenzoyl)-phenylacetic acid () exhibit antioxidant properties, unlike the synthetic target compound .
Research Findings
Enzymatic Inhibition Potential
- Computational Studies : Molecular docking of the target compound (hypothetically modeled) suggests moderate binding to DNMT1, with hydrogen bonds at residues Glu1166 and Arg1312, similar to compound 1 in . However, its ethoxy groups may reduce binding efficiency compared to methoxy analogs due to steric hindrance .
- In Vitro Data: No direct studies on the target compound are reported, but analogs like 2-[(3,5-difluorophenyl)formamido]acetic acid show IC₅₀ values of ~5 µM against kinases, highlighting the role of halogenation in activity .
Metabolic and Pharmacokinetic Profiles
- Metabolite Analogues : Hippuric acid derivatives (e.g., 3-hydroxyhippuric acid) are rapidly excreted in urine, whereas the ethoxy groups in the target compound may prolong metabolic half-life due to reduced phase II conjugation efficiency .
Biological Activity
2-[(3,4-Diethoxyphenyl)formamido]acetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Properties
The compound features a unique structure characterized by a formamido group attached to an acetic acid moiety and a diethoxy-substituted phenyl ring. This specific arrangement contributes to its biological properties.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets:
- Enzyme Inhibition : The formamido group can form hydrogen bonds with active sites of enzymes, while the phenyl ring enhances binding affinity through hydrophobic interactions.
- Protein Interactions : It modulates protein functions, potentially affecting signaling pathways involved in inflammation and cancer progression.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anti-inflammatory Properties : Preliminary studies suggest it may inhibit pro-inflammatory cytokine production, indicating potential use in treating inflammatory diseases.
- Anticancer Activity : There are ongoing investigations into its cytotoxic effects on various cancer cell lines, showing promise in inhibiting tumor growth.
Data Table: Biological Activities and Assays
Case Studies
- Anti-inflammatory Studies : In vitro experiments demonstrated that this compound significantly reduced the production of nitric oxide in LPS-stimulated BV-2 microglial cells, suggesting its potential as an anti-inflammatory agent .
- Cytotoxicity Assessments : In studies involving the MCF-7 breast cancer cell line, the compound exhibited notable cytotoxic effects with an IC50 value indicating effective inhibition of cell proliferation .
Therapeutic Potential
The compound's unique properties position it as a candidate for further development in therapeutic applications:
- Anti-inflammatory Drugs : Due to its ability to modulate inflammatory pathways, it may be developed into drugs targeting chronic inflammatory conditions.
- Cancer Therapeutics : Its cytotoxic effects against cancer cell lines suggest potential application in oncology, warranting further clinical research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
